![molecular formula C20H25O5P B14231115 Diethyl [3-(4-benzoylphenoxy)propyl]phosphonate CAS No. 824412-78-4](/img/structure/B14231115.png)
Diethyl [3-(4-benzoylphenoxy)propyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [3-(4-benzoylphenoxy)propyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a benzoylphenoxypropyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [3-(4-benzoylphenoxy)propyl]phosphonate typically involves the reaction of diethyl phosphite with 3-(4-benzoylphenoxy)propyl bromide. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction kinetics and improve the overall yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [3-(4-benzoylphenoxy)propyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Benzyl-substituted phosphonates.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl [3-(4-benzoylphenoxy)propyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a precursor for the preparation of other phosphonate derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl [3-(4-benzoylphenoxy)propyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate substrates. This interaction can lead to changes in cellular signaling pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (3-bromopropyl)phosphonate
- Diethyl (4-isopropylbenzyl)phosphonate
- Diethyl (3-aminopropyl)phosphonate
Uniqueness
Diethyl [3-(4-benzoylphenoxy)propyl]phosphonate is unique due to the presence of the benzoylphenoxypropyl moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and enhances the compound’s potential as a versatile reagent in organic synthesis .
Propriétés
Numéro CAS |
824412-78-4 |
|---|---|
Formule moléculaire |
C20H25O5P |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
[4-(3-diethoxyphosphorylpropoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C20H25O5P/c1-3-24-26(22,25-4-2)16-8-15-23-19-13-11-18(12-14-19)20(21)17-9-6-5-7-10-17/h5-7,9-14H,3-4,8,15-16H2,1-2H3 |
Clé InChI |
DVYZWDVDMFSALN-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Hexylthiophen-2-yl)-5-[5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B14231032.png)
![Propanenitrile, 3-[[3-(bromomethyl)-3-oxetanyl]methoxy]-](/img/structure/B14231034.png)
![S-{4-[(4-Isocyanophenyl)ethynyl]phenyl} ethanethioate](/img/structure/B14231045.png)
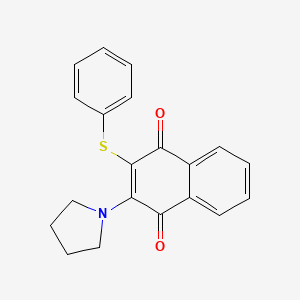
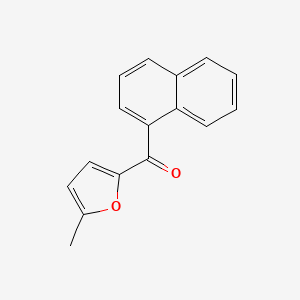
![[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde](/img/structure/B14231072.png)
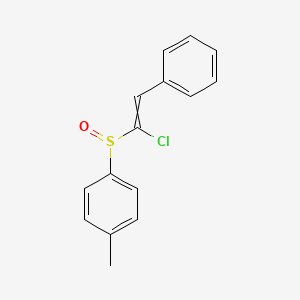

![[(Phenoxycarbonyl)oxy]acetic acid](/img/structure/B14231099.png)

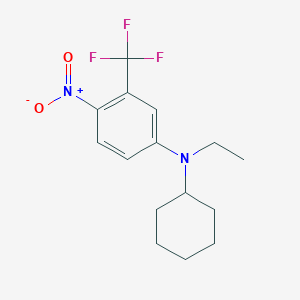

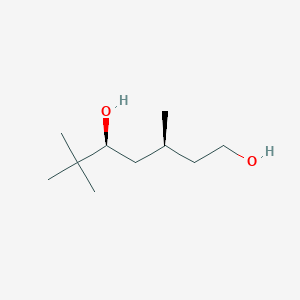
![Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl-](/img/structure/B14231141.png)
